3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14818706
InChI: InChI=1S/C21H20ClN3O3/c1-4-23-15-7-6-8-16(28-3)17(15)18-19(23)20(26)25(21(27)24(18)5-2)14-11-9-13(22)10-12-14/h6-12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

CAS No.:

Cat. No.: VC14818706

Molecular Formula: C21H20ClN3O3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione -

Specification

Molecular Formula C21H20ClN3O3
Molecular Weight 397.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-1,5-diethyl-9-methoxypyrimido[5,4-b]indole-2,4-dione
Standard InChI InChI=1S/C21H20ClN3O3/c1-4-23-15-7-6-8-16(28-3)17(15)18-19(23)20(26)25(21(27)24(18)5-2)14-11-9-13(22)10-12-14/h6-12H,4-5H2,1-3H3
Standard InChI Key INCCRLPTRDIDNF-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=CC=C2)OC)C3=C1C(=O)N(C(=O)N3CC)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s scaffold combines a pyrimido[5,4-b]indole system fused with a dione configuration at positions 2 and 4. The 4-chlorophenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the methoxy group at position 9 introduces electronic effects that may stabilize interactions with biological targets . The diethyl groups at positions 1 and 5 contribute steric bulk, likely influencing conformational flexibility and binding specificity .

Table 1: Key Structural Features and Their Implications

PositionSubstituentRole in Bioactivity
34-ChlorophenylEnhances lipophilicity and binding
9MethoxyModulates electronic density
1, 5DiethylAdjusts steric and kinetic parameters

X-ray crystallography of analogous pyrimidoindoles reveals planar aromatic systems with minor deviations due to substituent effects, suggesting similar behavior for this compound .

Synthetic Methodologies

Multi-Step Regioselective Synthesis

The synthesis of pyrimido[5,4-b]indole derivatives typically involves cyclocondensation strategies. For this compound, a plausible route includes:

  • Alkylation of NH-pyrazoles: Ethyl 3-aryl-1H-pyrazole-5-carboxylates react with 2-(chloromethyl)oxirane under basic conditions (e.g., NaH/DMF) to form epoxide intermediates .

  • Amine-Mediated Cyclization: Treatment with primary amines induces oxirane ring-opening, followed by intramolecular cyclization to form the diazepinone core .

  • Functionalization: Sequential substitutions introduce the 4-chlorophenyl, methoxy, and diethyl groups via nucleophilic aromatic substitution or alkylation.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Selectivity
12-(Chloromethyl)oxirane, NaH, DMF85–90>9:1 (regio)
2Ethylenediamine, EtOH, 80°C78Single product

Biological Activities and Mechanisms

Antiviral Activity

Analogous molecules have shown inhibition against RNA viruses, including Bovine Viral Diarrhea Virus (BVDV) and Respiratory Syncytial Virus (RSV), with selectivity indices (SI) exceeding 17 . The 4-chlorophenyl moiety likely facilitates interactions with viral polymerases or proteases.

Pharmacological Applications

Enzyme Inhibition

Molecular docking studies suggest high affinity for myeloperoxidase (MPO) and acetylcholinesterase (AChE), with binding energies comparable to known inhibitors . The diethyl groups may occupy hydrophobic pockets in enzyme active sites, while the dione moiety participates in hydrogen bonding.

Drug Delivery Considerations

The compound’s logP (~3.2) and polar surface area (110 Ų) predict moderate blood-brain barrier permeability, making it a candidate for neuropharmacological applications .

Future Directions

Structural Optimization

  • Position 1 and 5: Replacing ethyl groups with bulkier alkyl chains to improve target selectivity.

  • Position 9: Exploring alternative alkoxy groups (e.g., ethoxy, propoxy) to fine-tune electronic effects.

Preclinical Development

  • Toxicology: Assessing hepatotoxicity and cardiotoxicity in murine models.

  • Formulation: Developing nanoparticle-based delivery systems to enhance bioavailability.

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